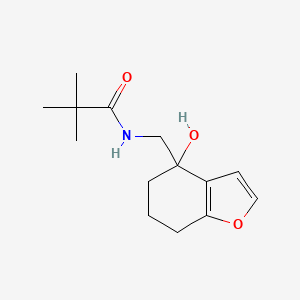

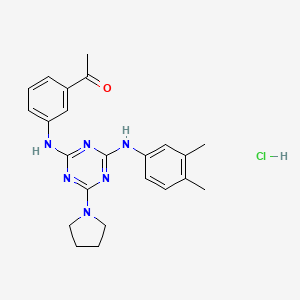

![molecular formula C24H24FN5O3 B2496877 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 951616-36-7](/img/structure/B2496877.png)

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The design and synthesis of pyrazolopyrimidine derivatives have been pursued extensively in medicinal chemistry due to their diverse biological activities, including anticancer properties. These compounds, including various acetamide derivatives, have been explored for their potential in inhibiting cancer cell growth and other biological activities.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves multi-step reactions starting from simple precursors. For instance, Al-Sanea et al. (2020) described the synthesis of certain acetamide derivatives through a series of reactions, using methyl 3-methoxy-5-methylbenzoate as a key intermediate product, indicating a complex synthetic pathway that might be relevant for synthesizing our compound of interest (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple functional groups, including acetamide, which significantly influences their chemical behavior and biological activity. Studies like those conducted by Chkirate et al. (2019) on pyrazole-acetamide derivatives emphasize the role of these groups in forming coordination complexes, suggesting the importance of molecular structure in the biological function of these compounds (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazolopyrimidine acetamides undergo various chemical reactions, including coordination with metal ions, as illustrated by the formation of Co(II) and Cu(II) complexes. These reactions highlight the compound's reactivity towards forming complexes that could have potential biological or catalytic applications (Chkirate et al., 2019).

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to 2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for their biological activities. For instance, the synthesis of fluoro substituted benzo[b]pyran derivatives, demonstrating potential anti-cancer activities against lung cancer cells, exemplifies the interest in fluorine-substituted compounds for therapeutic purposes (Hammam et al., 2005). Similarly, radioligands like [18F]PBR111, developed for imaging translocator protein with PET, underline the significance of fluorine-18 in diagnostic applications, showcasing the broader utility of fluorine in enhancing molecular imaging techniques (Dollé et al., 2008).

Anticancer and Anti-Inflammatory Applications

Novel pyrazolo[1,5-a]pyrimidines have been explored for their binding affinity to the translocator protein 18 kDa (TSPO), indicating their potential in neuroinflammatory and cancer imaging applications. This research illuminates the therapeutic potential of pyrazolopyrimidine derivatives in diagnosing and treating neuroinflammatory conditions and cancers, with compounds showing subnanomolar affinity for TSPO (Damont et al., 2015). Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and evaluated for their antioxidant activity, underscoring the chemical versatility and potential therapeutic applications of these compounds (Chkirate et al., 2019).

properties

IUPAC Name |

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3/c1-3-16-7-11-19(12-8-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-5-9-18(25)10-6-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCKXCXCNSPDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

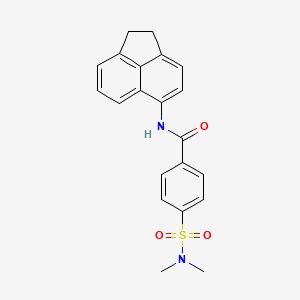

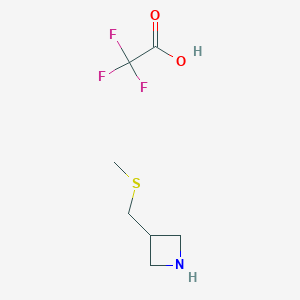

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

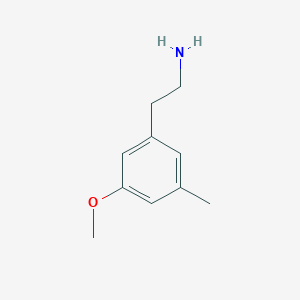

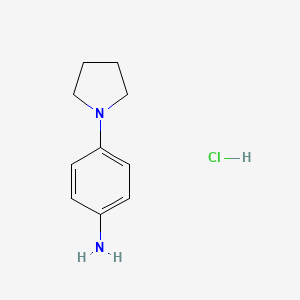

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

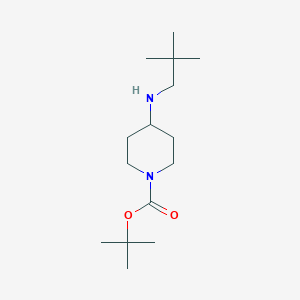

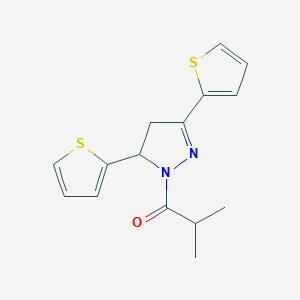

![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![N-[3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2496809.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)